(4-Methylpyridazin-3-yl)methanamine

Description

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern chemical research, particularly in the realms of medicinal and agricultural chemistry. scholarsresearchlibrary.combenthamdirect.com The unique physicochemical properties of the pyridazine nucleus, such as its weak basicity, high dipole moment, and capacity for hydrogen bonding, make it an attractive component in the design of new pharmacologically active molecules. nih.gov These properties can enhance a molecule's interaction with biological targets and improve its pharmacokinetic profile. nih.govnih.gov

Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including applications as anticancer, antihypertensive, analgesic, and antimicrobial agents. scholarsresearchlibrary.comrjptonline.orgacs.org The versatility of the pyridazine core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological function. nih.govblumberginstitute.org This adaptability has led to the incorporation of the pyridazine moiety into several marketed drugs and a multitude of compounds currently under investigation for various therapeutic applications. nih.govblumberginstitute.org Furthermore, pyridazines serve as crucial building blocks in the synthesis of more complex heterocyclic systems and as ligands in coordination chemistry. scholarsresearchlibrary.com

Structural Classification and Nomenclature of Aminomethyl-Substituted Pyridazines

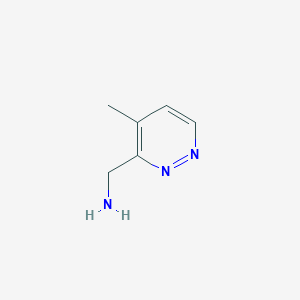

(4-Methylpyridazin-3-yl)methanamine belongs to the class of aminomethyl-substituted pyridazines. The nomenclature of this compound, according to IUPAC (International Union of Pure and Applied Chemistry) standards, is systematically derived from its structure. The parent heterocycle is pyridazine. The substituents are a methyl group at position 4 and a methanamine (or aminomethyl) group at position 3.

The structure of these compounds is characterized by a pyridazine ring bearing an aminomethyl group (-CH₂NH₂) attached to one of its carbon atoms. The position of this substituent, along with any other groups on the ring, is crucial for its chemical identity and reactivity. The general structure allows for a wide array of derivatives through substitution on the ring or the amino group.

Below is a data table detailing key chemical information for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1443-42-1 nih.gov |

| Molecular Formula | C₇H₁₀N₂ nih.gov |

| Molecular Weight | 122.17 g/mol nih.gov |

| SMILES | CC1=C(C=NC=C1)CN nih.gov |

| InChI Key | VLIQJGACTLGWCQ-UHFFFAOYSA-N nih.gov |

Overview of Research Trajectories for Related Aminomethyl Heterocycles

Research into aminomethyl-substituted heterocycles is a vibrant area of medicinal chemistry, driven by the discovery of their potent and diverse biological activities. nih.govmdpi.com For instance, aminomethyl-pyridines have been investigated as potential inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in the management of type 2 diabetes. nih.gov The aminomethyl group often serves as a key pharmacophoric element, participating in crucial binding interactions with target proteins.

The synthetic strategies to access these compounds are also a significant focus of research. organic-chemistry.orgnih.gov Methodologies such as the reduction of nitriles, reductive amination of aldehydes, and various coupling reactions are continually being refined to allow for the efficient and diverse synthesis of these building blocks. nih.gov The development of novel synthetic routes is critical for creating libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug discovery programs. rsc.org The overarching goal is to explore the chemical space around these scaffolds to identify new therapeutic agents with improved efficacy and selectivity. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyridazin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-8-9-6(5)4-7/h2-3H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZGBUUSOKEAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295439 | |

| Record name | 3-Pyridazinemethanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-23-6 | |

| Record name | 3-Pyridazinemethanamine, 4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinemethanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylpyridazin 3 Yl Methanamine and Its Derivatives

Direct Synthesis Approaches for (4-Methylpyridazin-3-yl)methanamine

Direct synthesis of this compound hinges on the initial formation of a suitably substituted pyridazine (B1198779) ring, followed by the installation of the methanamine side chain.

Established Synthetic Pathways for the Pyridazine Core

The construction of the pyridazine heterocycle is a well-established field in organic chemistry. rsc.orgorganic-chemistry.org Common methods involve the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine. organic-chemistry.org For the synthesis of 4-methyl-substituted pyridazines, a key precursor is often a 1,4-dicarbonyl compound bearing a methyl group at the appropriate position.

Another powerful method for constructing substituted pyridazines is through cycloaddition reactions. organic-chemistry.orgresearchgate.net The inverse-electron-demand Diels-Alder reaction between tetrazines and alkenes or alkynes offers a regioselective route to functionalized pyridazines. rsc.orgrsc.org For instance, the reaction of a 3-substituted-1,2,4,5-tetrazine with an appropriately substituted alkyne can yield a disubstituted pyridazine. rsc.org The regioselectivity of such reactions can often be controlled by the nature of the substituents on both the tetrazine and the dienophile. rsc.org

A three-step procedure has been developed for the synthesis of 3,5-disubstituted methyl pyridazine-4-carboxylates starting from 2,3-disubstituted 2-cyclopropenecarboxylates. researchgate.net This involves the reaction of cyclopropene (B1174273) derivatives with diazomethane, followed by isomerization of the resulting bicyclic adducts and subsequent oxidation to yield the pyridazine-4-carboxylates. researchgate.net

| Starting Material | Reagent | Product | Reference |

| 1,4-Dicarbonyl Compound | Hydrazine | Pyridazine | organic-chemistry.org |

| Tetrazine | Alkyne/Alkene | Substituted Pyridazine | rsc.orgrsc.org |

| 2,3-Disubstituted 2-Cyclopropenecarboxylate | Diazomethane, Sodium Methoxide, KMnO4 | 3,5-Disubstituted Methyl Pyridazine-4-carboxylate | researchgate.net |

Introduction of the Methanamine Moiety

Once the 4-methylpyridazine (B73047) core is established with a suitable functional group at the 3-position, the next critical step is the introduction of the methanamine moiety (-CH₂NH₂). Several functional group transformations can achieve this.

One common approach involves the reduction of a nitrile group. The synthesis of 4-methylpyridazine-3-carbonitrile (B179548) can be a key step. While direct synthesis of this specific nitrile is not extensively documented, analogous syntheses of cyanopyridines are known, often involving the dehydration of an amide or the Sandmeyer reaction of an aminopyridine. The subsequent reduction of the nitrile to a primary amine can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.org

Alternatively, the methanamine group can be introduced from a carboxylic acid or its derivative. For example, 4-methylpyridazine-3-carboxylic acid can be converted to the corresponding amide, which can then undergo a Hofmann rearrangement or be reduced to the amine. The direct conversion of a carboxylic acid to an amide can be challenging due to the formation of an unreactive carboxylate salt with the amine; however, heating the ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide. libretexts.org A more common laboratory method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with ammonia (B1221849) to form the amide. youtube.com This amide can then be reduced to the primary amine using a strong reducing agent like LiAlH₄. youtube.com

A plausible route starts from (4-Methylpyridazin-3-yl)methanol. This alcohol can be converted to the corresponding chloride, 3-(chloromethyl)-4-methylpyridazine, using a chlorinating agent like thionyl chloride (SOCl₂). This halide can then be subjected to a Gabriel synthesis, where it reacts with potassium phthalimide (B116566) followed by hydrazinolysis to yield the desired primary amine. organic-chemistry.org

Regioselective Functionalization Strategies

Achieving the desired 3,4-disubstitution pattern on the pyridazine ring requires careful control of regioselectivity. In cycloaddition reactions, the directing effects of substituents on the starting materials play a crucial role in determining the final substitution pattern of the pyridazine product. rsc.org For instance, the reaction of 3-phenyl-1,2,4,5-tetrazine (B6154165) with various alkynyl sulfides has been shown to selectively produce 4-sulfanylpyridazines. rsc.org

In cases where functionalization occurs on a pre-formed pyridazine ring, the inherent electronic properties of the heterocycle guide the regioselectivity of electrophilic and nucleophilic substitution reactions. The electron-deficient nature of the pyridazine ring generally favors nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. For instance, a chloro substituent at the 3-position of 4-methylpyridazine would be susceptible to nucleophilic displacement by an amine or an amine precursor. sigmaaldrich.com

Analogous Synthetic Routes from Related Heterocyclic Systems

The synthesis of this compound can also be approached through methods analogous to those used for other heterocyclic systems, particularly pyridines.

Reductive Amination Protocols

Reductive amination is a powerful and versatile method for the synthesis of amines. libretexts.org This one-pot reaction involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. For the synthesis of this compound, a key intermediate would be 4-methylpyridazine-3-carboxaldehyde. The synthesis of this specific aldehyde is not well-documented, but analogous pyridine-carboxaldehydes are commonly prepared by the oxidation of the corresponding methanol (B129727) or the reduction of a carboxylic acid derivative. google.com

Once 4-methylpyridazine-3-carboxaldehyde is obtained, it can be reacted with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation to yield the target primary amine. libretexts.org A common procedure involves reacting the aldehyde with formaldehyde (B43269) and ammonia, followed by reduction with a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄).

| Aldehyde/Ketone | Amine Source | Reducing Agent | Product | Reference |

| Carbonyl Compound | Ammonia/Amine | NaBH₃CN, Catalytic Hydrogenation | Amine | libretexts.org |

| 4-Methylpyridazine-3-carboxaldehyde | Ammonia, Formaldehyde | NaBH₄ | This compound |

Multistep Convergent Synthesis Strategies

Convergent synthesis strategies involve the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a pre-functionalized pyridazine ring and a separate component containing the methanamine precursor.

For example, a 3-halo-4-methylpyridazine could be synthesized and then coupled with a suitable nitrogen-containing nucleophile. The synthesis of 3-chloro-4-methylpyridazine (B39997) has been reported. sigmaaldrich.com This compound can then undergo nucleophilic substitution with a protected amine equivalent, such as sodium azide (B81097) followed by reduction, or directly with a protected form of aminomethane.

Another convergent strategy could involve the synthesis of a pyridazine with a group at the 3-position that can be elaborated into the methanamine side chain. For example, a pyridazine-3-carboxylate ester could be synthesized and then reduced to the corresponding alcohol, which is then converted to the amine as described in section 2.1.2.

Palladium-Catalyzed Cross-Coupling Methods in Aminomethyl Heterocycle Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of aminomethyl heterocycle synthesis, the Buchwald-Hartwig amination stands out as a powerful technique for the construction of C-N bonds. google.com

A plausible pathway for the synthesis of this compound via a palladium-catalyzed approach would involve the reaction of a suitable precursor, such as 3-(chloromethyl)-4-methylpyridazine, with an ammonia equivalent. The general transformation is depicted below:

Scheme 1: Hypothetical Palladium-Catalyzed Amination

The success of this reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. A variety of palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, can be employed. The choice of ligand is crucial for the efficiency of the catalytic cycle and can range from phosphine-based ligands like Xantphos to N-heterocyclic carbenes (NHCs). thieme-connect.de

Table 1: Key Parameters in Palladium-Catalyzed Amination of Heterocyclic Halides

| Parameter | Examples | Role in the Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst that forms the active Pd(0) species. |

| Ligand | Xantphos, Buchwald ligands | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Activates the amine nucleophile and neutralizes the generated acid. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction to occur. |

| Ammonia Source | Ammonia gas, Benzophenone imine | Provides the amino group for the final product. |

The reaction mechanism typically involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the heterocyclic halide, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.

Green Chemistry Approaches in Aminomethylpyridazine Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. researchgate.net These principles can be applied to the synthesis of aminomethylpyridazines to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the primary green chemistry considerations is the choice of solvent. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are not traditionally performed in water, the development of water-soluble catalysts and surfactants has enabled a wide range of transformations to be carried out in aqueous media. rsc.org For palladium-catalyzed cross-coupling reactions, the use of specialized ligands can promote catalysis in water.

Another key aspect of green chemistry is the use of catalytic rather than stoichiometric reagents. Catalytic hydrogenation for reductive amination, for example, uses a small amount of a metal catalyst (like palladium on carbon) and hydrogen gas, producing water as the only byproduct. youtube.com This is a greener alternative to using stoichiometric hydride reducing agents.

Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and often improve yields. nih.govacs.org The application of microwave irradiation can accelerate reactions that would otherwise require prolonged heating, thereby saving energy.

Table 2: Green Chemistry Strategies in Pyridazine Synthesis

| Green Chemistry Principle | Application in Pyridazine Synthesis |

| Prevention | Designing synthetic routes with fewer steps and less waste. |

| Atom Economy | Utilizing reactions like cycloadditions that incorporate most of the starting material atoms into the product. organic-chemistry.org |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | Developing final products with reduced toxicity. |

| Safer Solvents and Auxiliaries | Using water or other benign solvents. rsc.org |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. nih.gov |

| Use of Renewable Feedstocks | Investigating bio-based starting materials. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using catalytic reagents in place of stoichiometric ones. youtube.com |

Purification and Isolation Techniques for Synthetic Products

The purification of the final product, this compound, is a critical step to obtain a compound of high purity. Amines can be challenging to purify by standard chromatographic methods due to their basicity, which can lead to strong interactions with the acidic silica (B1680970) gel stationary phase, resulting in peak tailing and poor separation.

Several strategies can be employed to overcome these challenges. One common approach is to add a small amount of a competing base, such as triethylamine (B128534) or ammonia, to the eluent during column chromatography. This helps to saturate the acidic sites on the silica gel and improve the elution of the basic amine product. Alternatively, a less acidic stationary phase, such as alumina (B75360) or functionalized silica, can be used.

Another effective purification method for amines is through the formation of a salt. The crude amine can be treated with an acid, such as hydrochloric acid or oxalic acid, to form the corresponding ammonium salt. These salts are often crystalline and can be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is crucial for successful recrystallization; the salt should be soluble in the hot solvent and insoluble in the cold solvent. After purification, the free amine can be regenerated by treatment with a base.

Table 3: Purification Strategies for Aminomethylpyridazines

| Purification Technique | Description | Advantages | Disadvantages |

| Column Chromatography (Modified) | Chromatography on silica gel with a basic modifier (e.g., triethylamine) in the eluent. | Effective for separating less polar impurities. | May not be suitable for highly polar amines. |

| Column Chromatography (Alternative Stationary Phase) | Use of alumina or amine-functionalized silica. | Reduces tailing and improves separation of basic compounds. | May require different solvent systems than silica gel. |

| Salt Formation and Recrystallization | Conversion of the amine to a crystalline salt, which is then purified by recrystallization. | Can provide very high purity. | Requires an additional step to regenerate the free amine. |

| Distillation | Purification of the liquid amine by distillation under reduced pressure. | Effective for volatile amines. | Not suitable for high-boiling or thermally unstable compounds. |

The choice of the most appropriate purification technique will depend on the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture. A combination of these techniques may be necessary to achieve the desired level of purity.

Chemical Reactivity and Transformation Pathways of 4 Methylpyridazin 3 Yl Methanamine

Reactivity of the Primary Amine Functional Group

The primary amine (-NH2) attached to the methylene (B1212753) bridge is a key center of reactivity in (4-Methylpyridazin-3-yl)methanamine. Its lone pair of electrons makes it a potent nucleophile and a base, enabling a variety of chemical transformations.

Nucleophilic Reactions

The primary amine function readily engages in nucleophilic reactions. As a nucleophile, the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to many of its derivatization pathways. The process of cleavage of a C-X bond by an amine is known as ammonolysis, a type of nucleophilic substitution. wur.nl

Amide and Imine Formation

Amide Formation: this compound is expected to react with carboxylic acid derivatives, such as acyl chlorides, anhydrides, and esters, to form the corresponding amides. nih.gov This acylation reaction is a common and versatile method for modifying the amine group and is often carried out in the presence of a base to neutralize the acidic byproduct. nih.gov The resulting amides are important intermediates in medicinal chemistry. nih.gov

Imine Formation: The reaction of this compound with aldehydes or ketones, typically under acid catalysis, is expected to yield imines, also known as Schiff bases. youtube.com This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of imines is a reversible process. youtube.com

The general mechanism for imine formation involves several steps:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group.

Elimination of water to form an iminium ion.

Deprotonation to yield the imine. youtube.com

Derivatization via Alkylation and Acylation

Alkylation: The primary amine can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine displaces the halide from the alkyl group. The initial alkylation can be followed by further reactions to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. wur.nl

Acylation: As mentioned in the amide formation section, acylation with acyl chlorides or anhydrides is a key derivatization method. This reaction is a type of nucleophilic acyl substitution. nih.gov

Table 1: Representative Reactions of the Primary Amine Group

| Reaction Type | Reactant | Product Type | General Conditions |

| Amide Formation | Acyl Chloride (R-COCl) | N-Acyl Derivative | Base (e.g., pyridine) |

| Imine Formation | Aldehyde (R'-CHO) | Imine (Schiff Base) | Acid catalyst, removal of water |

| Alkylation | Alkyl Halide (R''-X) | Alkylated Amine(s) | Heat |

Transformations of the Pyridazine (B1198779) Ring System

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic characteristic significantly influences its reactivity, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution compared to benzene (B151609). The methyl group at position 4 will have a modest electron-donating effect, which can influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Analogies

Direct electrophilic aromatic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. Reactions such as nitration or halogenation, which are common for benzene derivatives, typically require harsh conditions and may result in low yields or oxidation of the ring. However, the presence of activating groups can facilitate such substitutions. While specific data for this compound is scarce, it is anticipated that electrophilic attack, if it were to occur, would be directed to positions not immediately adjacent to the electron-withdrawing nitrogen atoms.

Nucleophilic Aromatic Substitution Analogies on Substituted Pyridazines

The electron-deficient nature of the pyridazine ring makes it a good candidate for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (such as a halide) is present on the ring. wur.nl In such cases, a nucleophile can attack the carbon atom bearing the leaving group, proceeding through a Meisenheimer-like intermediate. The position of substitution is influenced by the ability of the ring to stabilize the negative charge of the intermediate.

While this compound itself does not possess a leaving group for a typical SNAr reaction, understanding this reactivity is crucial for its derivatives. For instance, if a halogen were introduced onto the pyridazine ring, it would be a prime site for substitution by various nucleophiles. Studies on related halogenated pyridazines have shown that they readily undergo nucleophilic substitution. wur.nl

Table 2: Predicted Reactivity of the Pyridazine Ring

| Reaction Type | Reactivity Compared to Benzene | Influencing Factors |

| Electrophilic Aromatic Substitution | Less reactive | Electron-withdrawing nature of nitrogen atoms |

| Nucleophilic Aromatic Substitution | More reactive (with a leaving group) | Electron-deficient nature of the ring |

Advanced Spectroscopic and Structural Characterization of 4 Methylpyridazin 3 Yl Methanamine and Its Derivatives

Vibrational Spectroscopy

Raman Spectroscopy Applications

Raman spectroscopy, a non-destructive vibrational spectroscopy technique, provides valuable insights into the molecular structure of (4-Methylpyridazin-3-yl)methanamine. By probing the inelastic scattering of monochromatic light, it reveals specific vibrational modes of the molecule's functional groups and its core heterocyclic structure.

The Raman spectrum of this compound is expected to be characterized by a series of distinct bands corresponding to the vibrations of the pyridazine (B1198779) ring, the methyl group, and the aminomethyl substituent. Analysis of closely related pyridazine derivatives, such as 3-methylpyridazine (B156695), can provide a basis for assigning the observed Raman bands. For instance, the FT-Raman spectrum of 3-methylpyridazine shows characteristic ring stretching and deformation modes. nih.gov

Key expected vibrational modes for this compound would include:

Pyridazine Ring Vibrations: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The ring stretching vibrations, involving C-C and C-N bonds, are expected in the 1300-1600 cm⁻¹ range. Ring breathing and deformation modes will be present at lower wavenumbers.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching vibrations of the methyl group are anticipated around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. C-H bending vibrations will also be observable at lower frequencies.

Aminomethyl Group Vibrations: The -CH₂- group will exhibit stretching vibrations in the 2840-2930 cm⁻¹ range. The N-H stretching vibrations of the primary amine are expected as two bands in the 3300-3500 cm⁻¹ region. The -NH₂ scissoring mode typically appears around 1600 cm⁻¹.

The application of Raman spectroscopy is crucial for confirming the presence of these key functional groups and for studying the effects of substitution on the pyridazine ring's vibrational modes. Furthermore, it is a powerful tool for monitoring chemical reactions involving the synthesis or modification of this compound derivatives. nih.govamericanpharmaceuticalreview.comumich.edu

Table 1: Predicted Raman Shifts for this compound based on Analogous Compounds

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Functional Group |

| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridazine Ring |

| Aliphatic C-H Stretch | 2840 - 2960 | Methyl (-CH₃) and Methylene (B1212753) (-CH₂) |

| -NH₂ Scissoring | ~1600 | Primary Amine (-NH₂) |

| Ring Stretching (C=C, C=N) | 1300 - 1600 | Pyridazine Ring |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula of a compound. nih.govnih.gov For this compound, with a molecular formula of C₆H₉N₃, the theoretical exact mass of the neutral molecule is 123.0796 g/mol .

In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the compound is expected to be observed as the protonated molecule, [M+H]⁺. The high resolving power of HRMS instruments, such as Orbitrap or TOF analyzers, can easily distinguish the experimental m/z from other potential elemental compositions with the same nominal mass. nih.govacs.org

Table 2: Theoretical Exact Masses for this compound Ions

| Ion | Formula | Theoretical m/z |

| [M]⁺ | [C₆H₉N₃]⁺ | 123.0796 |

| [M+H]⁺ | [C₆H₁₀N₃]⁺ | 124.0875 |

| [M+Na]⁺ | [C₆H₉N₃Na]⁺ | 146.0616 |

The experimental determination of the m/z value with high precision (typically to within 5 ppm) provides strong evidence for the molecular formula of the synthesized compound, a critical step in its characterization.

Fragmentation Pattern Analysis

The analysis of the fragmentation pattern in a mass spectrum, often obtained through tandem mass spectrometry (MS/MS), provides detailed structural information about the molecule. For this compound, the fragmentation of the protonated molecule [M+H]⁺ (m/z 124.0875) can be predicted based on established fragmentation rules for amines and aromatic nitrogen heterocycles. libretexts.orglibretexts.orgmiamioh.edulibretexts.org

A primary and highly favorable fragmentation pathway for aliphatic amines is the α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In the case of this compound, this would involve the cleavage of the bond between the methylene group and the pyridazine ring.

A plausible fragmentation pathway would be:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines is the loss of a neutral ammonia molecule, which would result in a fragment ion at m/z 107.0708.

α-Cleavage: Cleavage of the C-C bond between the aminomethyl group and the pyridazine ring would lead to the formation of a stable pyridazinyl-methyl cation or related rearranged structures.

Ring Fragmentation: At higher collision energies, the pyridazine ring itself can undergo fragmentation, leading to the loss of species like HCN or N₂. The mass spectrum of 3-methylpyridazine shows a prominent molecular ion and fragments corresponding to the loss of HCN and other small molecules, which can be used as a reference. nih.gov

Table 3: Plausible Fragment Ions for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Theoretical) |

| 124.0875 | [C₆H₈N₂]⁺ | NH₃ | 107.0708 |

| 124.0875 | [C₅H₅N₂]⁺ | CH₄N | 93.0453 |

| 107.0708 | [C₅H₄N]⁺ | HCN | 78.0344 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound itself is publicly available, analysis of related pyridazine and aminopyridine structures can provide valuable insights into its expected solid-state conformation. nih.govacs.orgrsc.org

The crystal structure would be expected to reveal:

Planarity of the Pyridazine Ring: The pyridazine ring is aromatic and therefore largely planar.

Bond Lengths and Angles: The C-C and C-N bond lengths within the pyridazine ring would be intermediate between single and double bonds, characteristic of an aromatic system. The geometry around the sp³-hybridized carbon of the aminomethyl group would be tetrahedral.

Intermolecular Interactions: The primary amine group is capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atoms of the pyridazine ring can also act as hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. These interactions would likely involve the amine group of one molecule and the ring nitrogen atoms of a neighboring molecule.

Table 4: Expected Bond Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value | Comment |

| Pyridazine Ring Bond Lengths | ~1.33 - 1.40 Å | Characteristic of aromatic C-N and C-C bonds |

| C(ring)-C(methylene) Bond Length | ~1.50 Å | Typical sp²-sp³ C-C single bond |

| C(methylene)-N(amine) Bond Length | ~1.47 Å | Typical sp³ C-N single bond |

| Intermolecular N-H···N(ring) Hydrogen Bond | ~2.9 - 3.2 Å | Strong directional interaction influencing crystal packing |

The study of crystal structures of derivatives of this compound would be invaluable in understanding structure-activity relationships, particularly in the context of drug design where solid-state conformation and intermolecular interactions can significantly influence binding to biological targets. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and related substances. For a polar, basic compound like this compound, a reversed-phase HPLC method would be a suitable starting point for purity assessment. nih.govthermofisher.com

A typical HPLC method would involve:

Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column is commonly used for the separation of a wide range of organic molecules.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. The pH of the aqueous phase would be a critical parameter to control the retention and peak shape of the basic analyte. To ensure the amine is in its protonated form and to achieve good peak symmetry, an acidic mobile phase is often preferred. Additives like formic acid or trifluoroacetic acid are commonly used. sielc.comhelixchrom.comhelixchrom.com

Detection: A UV detector would be effective for detection, as the pyridazine ring is a strong chromophore. The detection wavelength could be set around the λmax of the compound, likely in the 250-280 nm range. nih.gov

For the separation of potential isomers or closely related impurities, optimization of the mobile phase composition, gradient elution, and column temperature would be necessary. In cases where chiral derivatives are synthesized, specialized chiral stationary phases (CSPs) would be required for the separation of enantiomers. nih.gov

Table 5: Exemplary HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 30 °C |

This method would serve as a robust platform for routine purity checks, stability studies, and the quantitative analysis of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of substituted pyridazines, GC-MS provides invaluable information regarding their identity, purity, and the characterization of related substances and isomers. The coupling of gas chromatography's high-resolution separation capabilities with the specific molecular identification power of mass spectrometry makes it an indispensable tool in the structural elucidation of novel compounds like this compound and its derivatives.

Detailed Research Findings

Although specific, publicly available GC-MS studies detailing the complete fragmentation pattern of this compound are scarce, the fragmentation behavior can be reliably predicted based on established principles of mass spectrometry and data from structurally analogous compounds, such as substituted pyrazines, pyridines, and benzylamines. researchgate.netnih.govresearchgate.netresearchgate.net

The analysis of related heterocyclic compounds, like substituted pyrazines, by GC-MS has been a subject of extensive research. researchgate.netresearchgate.net These studies highlight that while mass spectra of positional isomers can be very similar, careful analysis of fragmentation patterns, in conjunction with gas chromatographic retention indices, can lead to unambiguous identification. researchgate.net For many nitrogen-containing heterocyclic compounds, the fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. researchgate.net

For this compound, the electron ionization (EI) mass spectrum is expected to be characterized by several key fragmentation pathways. The molecular ion (M•+) peak would be observed, and its odd nominal mass would be consistent with the nitrogen rule for a compound containing two nitrogen atoms. The primary fragmentation events are anticipated to involve the aminomethyl side chain and the pyridazine ring.

One of the most prominent fragmentation pathways for compounds with a benzylamine-like structure (an aromatic ring attached to a CH2NH2 group) is the cleavage of the C-C bond between the ring and the aminomethyl group (β-cleavage). nih.gov This would result in the formation of a stable pyridazinyl- or methylpyridazinyl-containing cation. Another expected fragmentation is the loss of an amino radical (•NH2) or ammonia (NH3) from the molecular ion.

The fragmentation of the pyridazine ring itself is expected to follow patterns observed for pyridazine and its derivatives, which typically involve the loss of small, stable neutral molecules like HCN or N2. The presence of the methyl group on the pyridazine ring will also influence the fragmentation, potentially leading to the formation of ions through rearrangement processes.

Based on these principles, a predicted fragmentation pattern for this compound is outlined in the data table below.

Predicted GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Fragmentation Pathway |

| 123 | [M+H]+ | C6H11N2+ | Protonated Molecular Ion |

| 122 | [M]•+ | C6H10N2•+ | Molecular Ion |

| 121 | [M-H]•+ | C6H9N2•+ | Loss of a hydrogen radical |

| 107 | [M-NH2]•+ | C6H8N•+ | Loss of an amino radical |

| 95 | [M-CH2NH2]+ | C5H5N2+ | Cleavage of the aminomethyl group |

| 94 | [M-CH3-HCN]+ | C4H3N+ | Loss of methyl and hydrogen cyanide from ring |

| 80 | [C4H4N2]•+ | C4H4N2•+ | Pyridazine radical cation (from rearrangement/loss) |

| 79 | [C5H5N]•+ | C5H5N•+ | Pyridine radical cation (from rearrangement/loss) |

| 53 | [C3H3N]•+ | C3H3N•+ | Fragmentation of the pyridazine ring |

Theoretical and Computational Investigations on 4 Methylpyridazin 3 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the intrinsic properties of (4-Methylpyridazin-3-yl)methanamine at the atomic and electronic levels. These theoretical methods allow for the prediction of molecular structure, reactivity, and spectroscopic characteristics, offering insights that complement and guide experimental studies.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. By calculating the electron density, DFT methods can elucidate various molecular properties. For instance, the geometry of the molecule can be optimized to its lowest energy state, providing accurate bond lengths and angles.

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G**, are utilized to predict the geometrical parameters and spectra of pyridazine (B1198779) derivatives. researchgate.net These theoretical calculations have become a crucial and frequently used tool for interpreting experimental data and studying biological systems. researchgate.net The pyridazine ring itself possesses unique physicochemical properties, including weak basicity and a high dipole moment, which are critical in its interactions. nih.gov

The reactivity of this compound can be understood by examining its calculated electronic properties. For example, the distribution of electrostatic potential (ESP) on the molecular surface can indicate regions susceptible to electrophilic or nucleophilic attack. The nitrogen atoms of the pyridazine ring and the amine group are expected to be regions of negative potential, highlighting their role in potential intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and localization of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comyoutube.com

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich regions, likely involving the lone pair electrons of the nitrogen atoms in the amine group and the pyridazine ring. The energy of the HOMO is related to the ionization potential and indicates the molecule's propensity to donate electrons. Conversely, the LUMO is expected to be distributed over the electron-deficient pyridazine ring, indicating its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. Theoretical studies on related pyridazine derivatives have shown that these calculations are valuable for correlating molecular structure with properties like corrosion inhibition. researchgate.net

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). A higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). A lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data for this compound. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental results to confirm the molecular structure.

Theoretical NMR chemical shifts for protons (¹H NMR) and carbon atoms (¹³C NMR) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculations provide a theoretical spectrum that can aid in the assignment of experimental peaks. For instance, in related pyridazine derivatives, DFT methods at the B3LYP/6–311++G** level have shown good correlation between theoretical and experimental NMR data. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For pyridazine derivatives, these calculations can help understand the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of heterocyclic compounds. The solvent environment can also be incorporated into these calculations to provide more accurate predictions. researchgate.net

| Spectroscopic Technique | Predicted Parameters | Significance for this compound |

| ¹H NMR | Chemical shifts (δ) of hydrogen atoms. | Helps in identifying the different types of protons in the molecule, such as those on the pyridazine ring, the methyl group, and the aminomethyl group. |

| ¹³C NMR | Chemical shifts (δ) of carbon atoms. | Provides information about the carbon skeleton of the molecule. |

| UV-Vis | Wavelength of maximum absorption (λmax). | Characterizes the electronic transitions within the molecule and provides insights into its electronic structure. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal its dynamic properties, such as conformational changes and intermolecular interactions, over a specific period.

Conformational Analysis and Flexibility Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. This compound possesses rotational freedom around the single bond connecting the aminomethyl group to the pyridazine ring. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and the energy barriers between them.

MD simulations can explore the conformational landscape of the molecule by simulating its motion over time. By analyzing the trajectory of the simulation, one can determine the preferred dihedral angles and identify the most populated conformational states. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. For instance, conformational analysis has been used to understand the preferences of substituted piperidines and how these change upon protonation. nih.gov

The flexibility of the molecule, which is the ease with which it can transition between different conformations, can also be assessed from MD simulations. This property is important for its ability to interact with various molecular partners.

Intermolecular Interaction Modeling

Understanding how this compound interacts with other molecules, such as solvent molecules or biological macromolecules, is fundamental to predicting its behavior in different environments. MD simulations are a powerful tool for modeling these intermolecular interactions.

The pyridazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. nih.gov The amine group can act as both a hydrogen bond donor and acceptor. These hydrogen bonding capabilities are critical for the molecule's interactions in aqueous environments and with biological targets. MD simulations can explicitly model the formation and breaking of hydrogen bonds between this compound and surrounding water molecules or amino acid residues in a protein.

Furthermore, the aromatic pyridazine ring can participate in π-π stacking interactions with other aromatic systems. nih.gov MD simulations can quantify the strength and geometry of these interactions. By simulating the molecule in a relevant environment, such as a lipid bilayer or the active site of an enzyme, MD can provide detailed insights into the specific intermolecular forces that govern its behavior and biological activity. These simulations can also be used to calculate binding free energies, offering a theoretical prediction of the affinity of the molecule for a particular target. nih.gov

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amine group and pyridazine nitrogens can form hydrogen bonds with water or biological targets, influencing solubility and binding. |

| π-π Stacking | A non-covalent interaction between aromatic rings. | The pyridazine ring can stack with aromatic residues in proteins or other molecules. |

| Van der Waals Interactions | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and specificity of the molecule. |

In Silico Screening and Ligand-Based Design Methodologies

In silico screening and ligand-based design are powerful tools in modern drug discovery and chemical biology. These computational methods leverage the structural and chemical information of a molecule to predict its behavior and interactions. For a compound like this compound, these approaches can provide initial hypotheses about its potential biological targets and guide the design of more effective derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to generate hypotheses about its potential interactions with various protein targets. This process involves preparing a 3D model of the compound and "docking" it into the binding sites of known protein structures.

The pyridazine ring, being an electron-deficient aromatic system, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at a protein's active site. For instance, studies on other pyridazine derivatives have shown their potential to interact with a range of biological targets, such as enzymes and receptors. benthamdirect.comnih.gov In a hypothetical docking study of this compound, the methanamine group could act as a hydrogen bond donor, while the nitrogen atoms of the pyridazine ring could act as hydrogen bond acceptors. The methyl group could form hydrophobic interactions within a binding pocket.

A typical molecular docking workflow for this compound would involve:

Target Selection: Identifying potential protein targets based on the pharmacology of related pyridazine compounds. For example, various pyridazine derivatives have been investigated for their roles as muscle relaxants acting on acetylcholine (B1216132) muscarinic receptors or as agents against Alzheimer's disease targeting acetylcholinesterase. benthamdirect.comnih.gov

Preparation of Receptor and Ligand: Obtaining the 3D structures of the selected protein targets from databases like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using computational chemistry software.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site of the receptor in various orientations and conformations. benthamdirect.com

Scoring and Analysis: The different poses are then "scored" based on a function that estimates the binding affinity. The poses with the best scores are analyzed to understand the key interactions (hydrogen bonds, hydrophobic interactions, etc.).

The results of such a study could be presented in a table summarizing the predicted binding energies and key interactions with different hypothetical targets.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Acetylcholinesterase (e.g., 4EY7) | -7.5 | Trp84, Tyr334 | π-π stacking, Hydrogen bond |

| Muscarinic M3 Receptor (e.g., 4DAJ) | -8.2 | Tyr114, Asn419 | Hydrogen bond, Hydrophobic |

| Dihydrofolate Reductase (e.g., 1BOZ) | -6.9 | Ile7, Phe31 | Hydrophobic, Hydrogen bond |

Note: The data in this table is illustrative and based on typical results for similar compounds, not on actual experimental data for this compound.

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model can be generated based on a set of active compounds, even if the structure of the biological target is unknown.

For this compound, a pharmacophore model could be developed by analyzing the structures of known active pyridazine derivatives. nih.gov The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyridazine ring.

Hydrogen Bond Donors (HBD): The amine group of the methanamine substituent.

Hydrophobic (HYD) or Aromatic (AR) features: The pyridazine ring and the methyl group.

Once a pharmacophore model is built, it can be used to virtually screen large compound libraries to identify other molecules that fit the model and are therefore likely to have similar biological activity. This approach can help in discovering novel scaffolds or in optimizing the existing this compound structure. For example, a study on pyridazine derivatives for Alzheimer's disease highlighted the importance of the 2-aminoalkyl group and the pyridazinone core for high affinity to acetylcholinesterase. nih.gov

Table 2: Hypothetical Pharmacophore Model for Pyridazine Derivatives Targeting a Kinase

| Pharmacophoric Feature | Geometric Constraint (Å) |

| Hydrogen Bond Acceptor 1 | 2.5 - 3.5 from HBD |

| Hydrogen Bond Donor 1 | 2.5 - 3.5 from HBA 1 |

| Aromatic Ring 1 | Centroid distance 4.0 - 5.0 from HBA 1 |

| Hydrophobic Center 1 | 3.0 - 4.0 from Aromatic Ring 1 |

Note: This table represents a hypothetical pharmacophore model and its geometric constraints.

Structure-Activity Relationship (SAR) analysis aims to understand how changes in the chemical structure of a compound affect its biological activity. Computational SAR studies, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use statistical methods to correlate variations in molecular descriptors with observed activity.

For this compound, a computational SAR study would involve designing and evaluating a series of analogues with modifications at different positions of the pyridazine ring or the methanamine side chain. For example, the methyl group could be replaced with other alkyl groups or electron-withdrawing/donating groups to probe the effect on activity. Similarly, the length and nature of the amine side chain could be varied.

A study on pyridazine analogs as muscle relaxants found that substitution with electron-withdrawing groups resulted in greater muscle relaxant activity compared to electron-releasing groups. benthamdirect.com Another study on pyridazinone derivatives showed that the introduction of an ethyl ester group at the N-1 position led to a decrease in antibacterial activity. mdpi.com These findings highlight how subtle structural changes can significantly impact biological outcomes.

A hypothetical computational SAR analysis for this compound could involve calculating various molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) for a series of analogues and correlating them with a predicted biological activity from docking or another assay.

Table 3: Illustrative Computational SAR Data for Hypothetical Analogues of this compound

| Analogue | R1 Substitution | R2 Substitution | Calculated logP | Predicted Binding Affinity (kcal/mol) |

| This compound | -CH₃ | -CH₂NH₂ | 0.8 | -7.5 |

| Analogue 1 | -H | -CH₂NH₂ | 0.3 | -7.1 |

| Analogue 2 | -Cl | -CH₂NH₂ | 1.2 | -8.0 |

| Analogue 3 | -CH₃ | -CH₂CH₂NH₂ | 1.1 | -7.8 |

| Analogue 4 | -CH₃ | -COOH | 0.5 | -6.5 |

Note: This table provides an illustrative example of how SAR data might be presented. The values are hypothetical and for demonstration purposes only.

By systematically applying these computational methodologies, researchers can build a comprehensive profile of this compound, predict its potential biological activities, and guide future experimental studies for the development of novel and more effective chemical probes or therapeutic agents.

Research Applications and Functional Explorations of 4 Methylpyridazin 3 Yl Methanamine As a Chemical Scaffold

Role as a Privileged Scaffold in Ligand Design

The pyridazine (B1198779) nucleus is a cornerstone in the design of novel ligands targeting a diverse array of biological macromolecules. Its ability to serve as a versatile scaffold arises from the adjacent nitrogen atoms which can act as hydrogen bond acceptors, influencing the compound's solubility and interaction with protein residues. nih.govnih.gov The ring system's planarity also allows for favorable π-stacking interactions within protein binding sites. Researchers leverage these features to develop potent and selective inhibitors for various enzymes, particularly protein kinases. nih.gov

The (4-Methylpyridazin-3-yl)methanamine structure provides multiple points for chemical modification to synthesize libraries of novel derivatives for biological screening. The primary amine of the methanamine group is a key functional handle for introducing a wide variety of substituents through reactions like acylation, alkylation, or reductive amination. These modifications allow for the exploration of different chemical spaces around the core scaffold.

For instance, in the development of kinase inhibitors, the pyridazine core often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein kinase hinge region. nih.gov Synthetic strategies frequently involve building upon a pyridazine core. A common approach is the coupling of a functionalized pyridazine unit with other cyclic or aromatic systems to create complex molecules with high affinity for a target. For example, researchers have synthesized series of 3,6-disubstituted pyridazine derivatives to target the JNK1 pathway, a key player in cancer and inflammatory diseases. acs.org By starting with a dichloropyridazine, chemists can perform sequential substitution reactions, adding different amine or aryl groups at the 3 and 6 positions to generate a library of compounds for evaluation. acs.orgnih.gov This modular synthesis allows for systematic exploration of how different chemical groups at various positions on the scaffold affect target binding.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyridazine-based scaffolds, SAR studies have been crucial in optimizing enzyme inhibitors.

In one study focused on developing acetylcholinesterase (AChE) inhibitors, researchers synthesized a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives and systematically modified four different parts of the lead compound. nih.gov Their findings revealed that:

Introducing a lipophilic group, such as a methyl group, at the C-5 position of the pyridazine ring enhanced both the inhibitory activity and selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov

Replacing the phenyl group at the C-6 position with other substituents resulted in compounds with similar or slightly improved activity. nih.gov

Modifications to the benzylpiperidine moiety were generally detrimental to the compound's potency. nih.gov

Another SAR study on pyridazine-based compounds designed to inhibit amyloid fibril formation found that the position and type of substituents on flanking aromatic rings were critical for activity. acs.orgnih.gov Specifically, a fluorinated derivative showed more effective kinetic inhibition than the original lead compound, highlighting the importance of halogen bonding and electronic effects in modulating biological function. acs.orgnih.gov These studies underscore how systematic derivatization of the pyridazine scaffold can fine-tune the pharmacological profile of a molecule.

| Compound ID | Structural Modification on Pyridazine Core | EGFR IC₅₀ (µM) |

|---|---|---|

| IXb | Pyridazine-pyrazoline hybrid with 4-Cl phenyl group | 0.82 |

| IXg | Pyridazine-pyrazoline hybrid with 4-F phenyl group | 0.75 |

| IXl | Pyridazine-pyrazoline hybrid with 4-OCH₃ phenyl group | 0.84 |

| IXn | Pyridazine-pyrazoline hybrid with 3,4,5-tri-OCH₃ phenyl group | 0.65 |

| Erlotinib (Reference) | - | 0.95 |

Molecular modeling and X-ray crystallography have elucidated how pyridazine scaffolds interact with biological targets at an atomic level. As kinase inhibitors, pyridazine derivatives often function as ATP-competitive inhibitors. The pyridazine nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, forming key interactions with the "hinge" region of the kinase ATP-binding pocket. nih.gov

For example, in the design of inhibitors for c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer, docking studies showed that pyridazin-3-one derivatives fit into the ATP-binding site. nih.gov The pyridazine core forms hydrogen bonds with key amino acid residues, while other parts of the molecule extend into adjacent hydrophobic pockets, increasing binding affinity and selectivity. Similarly, research on VEGFR-2 inhibitors demonstrated that pyridazine-based compounds could effectively target the hinge region, with additional interactions being fine-tuned by substituents on the scaffold to maximize potency. nih.gov Molecular dynamics simulations have also been used to show that pyridazine-based compounds can stabilize partially unfolded states of proteins, thereby preventing aggregation, as in the case of amyloid inhibition. acs.orgnih.gov

Applications in Materials Science

The structural features of this compound—specifically the electron-rich nitrogen atoms, the aromatic pyridazine ring, and the reactive primary amine group—make it a candidate for investigation in materials science, particularly as a corrosion inhibitor.

Corrosion is an electrochemical process that causes significant degradation of metallic materials. Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. aspur.rs Nitrogen-containing heterocyclic compounds are well-established as effective corrosion inhibitors for metals like mild steel in acidic media. ijcsi.protandfonline.comresearchgate.net

The this compound molecule contains several features that suggest potential as a corrosion inhibitor:

Nitrogen Heteroatoms: The two adjacent nitrogen atoms in the pyridazine ring have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. tandfonline.comekb.eg

Pi-Electron System: The aromatic pyridazine ring possesses a cloud of π-electrons that can interact with the charged metal surface, further strengthening the adsorption. researchgate.net

Amine Group: The primary amine group (-NH₂) provides an additional nitrogen atom with a lone pair of electrons, serving as another active site for adsorption onto the metal surface. rsc.org

While no studies have been published specifically on this compound, numerous reports on related N-heterocyclic compounds like pyridine, pyrimidine, and their derivatives demonstrate high inhibition efficiencies, often exceeding 90%, by forming a protective film on the metal. researchgate.netrsc.org

The effectiveness of a corrosion inhibitor is determined by its ability to adsorb onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption. aspur.rsmdpi.com

Physisorption: This process involves weaker, electrostatic interactions between the inhibitor and the metal surface. In acidic solutions, the inhibitor's nitrogen atoms can become protonated, leading to a positively charged molecule. This cation is then electrostatically attracted to the metal surface, which becomes negatively charged due to the pre-adsorption of anions (like Cl⁻) from the acid. mdpi.com

Chemisorption: This involves a stronger interaction, akin to the formation of a chemical bond. It occurs through the sharing of electrons between the inhibitor molecule and the metal surface. The lone pair electrons on the nitrogen atoms and the π-electrons of the pyridazine ring in this compound can be donated to the vacant d-orbitals of iron atoms, resulting in a stable, chemisorbed layer. aspur.rsohio.edu

Often, the adsorption process is a combination of both physisorption and chemisorption. mdpi.com Thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads), are calculated from experimental data to determine the dominant mechanism. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. mdpi.com

| Parameter | Typical Value Range | Indication |

|---|---|---|

| Adsorption Equilibrium Constant (Kads) | High values | Strong adsorption of inhibitor on metal surface. rsc.org |

| Standard Free Energy of Adsorption (ΔG°ads) | -20 to -40 kJ/mol | Spontaneous process involving both physisorption and chemisorption. mdpi.com |

| Standard Enthalpy of Adsorption (ΔH°ads) | Negative values | Exothermic adsorption process. mdpi.com |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Pyridazine |

| Pyridazinone |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine |

| Erlotinib |

| Pyridine |

| Pyrimidine |

Catalytic and Supramolecular Chemistry Potential

Research on pyridazine-based ligands has demonstrated their ability to form stable complexes with a variety of transition metals, including copper(II), nickel(II), zinc(II), and cobalt(III). nih.govacs.org For example, tridentate ligands incorporating a pyridazine ring have been shown to coordinate to metal centers in either a 1:1 or 2:1 ligand-to-metal ratio, resulting in penta- or hexa-coordinated complexes with diverse geometries. nih.govacs.org The electronic properties of these complexes can be fine-tuned by altering the substituents on the pyridazine ring. nih.gov

The this compound ligand could potentially form stable five-membered chelate rings with metal ions. The properties of the resulting metal complexes would be influenced by the nature of the metal ion and the other ligands in its coordination sphere. These complexes could find applications in catalysis, for example, in oxidation or reduction reactions, where the redox properties of the metal center are modulated by the pyridazine-based ligand.

Table 1: Examples of Metal Complexes with Pyridazine-Containing Ligands

| Ligand | Metal Ion | Complex Stoichiometry (M:L) | Coordination Geometry | Reference |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Cu(II) | 1:1 | Pentacoordinate | nih.govacs.org |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Ni(II) | 1:2 | Hexacoordinate | nih.govacs.org |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Zn(II) | 1:2 | Hexacoordinate | nih.govacs.org |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Co(III) | 1:2 | Hexacoordinate | nih.govacs.org |

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The pyridazine ring is a valuable component in the construction of supramolecular architectures due to its ability to participate in hydrogen bonding (through its nitrogen atoms) and π-π stacking interactions. rsc.org

More recently, helical pyridine-pyridazine oligomers have been shown to self-assemble into supramolecular nanochannels through intermolecular π-stacking. rsc.org These nanochannels are capable of recognizing and transporting alkali metal ions. rsc.org The this compound scaffold, with its potential for hydrogen bonding via the amine group and the pyridazine nitrogens, as well as π-π stacking, could be a valuable building block for designing novel supramolecular structures. The methanamine group could be further functionalized to introduce additional recognition sites or to link the pyridazine core to other molecular components.

Chemical Probe Development for Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing and understanding biological processes at the molecular level. A fluorescent probe typically consists of a fluorophore (the light-emitting part) and a recognition element that selectively interacts with a specific analyte. The pyridazine ring has been incorporated into fluorescent probes due to its electronic properties and its ability to participate in photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes, which are common mechanisms for fluorescence sensing.

For example, pyridazine-carbazole based push-pull molecules have been developed as fluorescent probes for the detection of volatile acids like trifluoroacetic acid (TFA). elsevierpure.com In these probes, the carbazole (B46965) unit acts as the electron donor and the pyridazine ring as the electron acceptor. Upon protonation of the pyridazine nitrogen atoms by the acid, the ICT character of the molecule is enhanced, leading to a noticeable change in its absorption and emission properties. elsevierpure.com This change allows for the ratiometric sensing of the analyte.

The this compound scaffold provides a platform for the development of new chemical probes. The pyridazine core can serve as the signaling unit, while the methanamine group can be readily modified to introduce a recognition moiety for a specific biological target, such as a metal ion, an enzyme, or a nucleic acid. mdpi.com For instance, the amine group could be converted into an amide, a sulfonamide, or a Schiff base to append a receptor for the analyte of interest. The inherent fluorescence of the resulting pyridazine derivative, or its ability to modulate the fluorescence of an attached fluorophore, would form the basis of the sensing mechanism. The development of such probes could be guided by computational modeling to predict their photophysical properties and their interactions with the target analyte.

Table 2: Photophysical Properties of a Pyridazine-Carbazole Fluorescent Probe

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Sensing Target | Reference |

| 3,6-di(9H-carbazol-9-yl)pyridazine | 350 | 450 | - | Volatile acids (TFA) | elsevierpure.com |

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Synthetic Routes with Enhanced Efficiency

The efficient synthesis of (4-Methylpyridazin-3-yl)methanamine is fundamental for enabling extensive research. Current potential synthetic pathways, while viable, offer considerable scope for improvement in terms of yield, cost-effectiveness, and environmental impact.

Another potential route is a multi-component Mannich-type reaction, which involves the aminoalkylation of a suitable precursor. organic-chemistry.orgwikipedia.orgslideshare.netyoutube.comchem-station.com This approach, condensing a carbonyl compound, an amine (like ammonia), and formaldehyde (B43269), is known for its atom economy. slideshare.net Research could be directed towards optimizing a one-pot synthesis of this compound, thereby reducing the number of steps, solvent waste, and purification requirements. The exploration of different catalysts and reaction conditions for the Mannich reaction could significantly enhance its efficiency. organic-chemistry.org

Future synthetic strategies will likely prioritize green chemistry principles, aiming for higher yields under more benign conditions.

| Synthetic Approach | Potential Starting Material | Key Transformation | Areas for Efficiency Enhancement |

| Catalytic Hydrogenation | 4-Methylpyridazine-3-carbonitrile (B179548) | Reduction of nitrile to amine | Development of novel, highly selective, and reusable catalysts (e.g., advanced Pd, Pt, or Rh systems). researchgate.netyoutube.com |

| Mannich Reaction | 4-Methylpyridazine (B73047) | Aminomethylation | Optimization of one-pot procedures, use of milder catalysts, and improved reaction conditions. organic-chemistry.orgslideshare.net |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and potential applications of this compound before undertaking extensive laboratory work. Techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable for this purpose.

DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This knowledge is crucial for predicting its behavior in various chemical reactions and its potential interactions with biological targets.

Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound and its derivatives with specific proteins or other macromolecules. This is particularly relevant in drug discovery, where it can help identify potential biological targets and elucidate mechanisms of action. Such in silico studies have been successfully applied to other pyridazine (B1198779) derivatives to predict their binding modes and affinities.

QSAR modeling can establish a mathematical relationship between the chemical structure of a series of this compound derivatives and their activities. This allows for the rational design of new compounds with enhanced properties.

| Computational Method | Application in Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | Frontier molecular orbital energies, charge distribution, spectroscopic properties. |

| Molecular Docking | Prediction of binding to biological targets | Binding affinity, interaction modes, identification of potential protein targets. |

| Molecular Dynamics (MD) | Simulation of dynamic behavior in a biological environment | Stability of ligand-protein complexes, conformational changes over time. |